RYL-552S

Cytotoxicity Selectivity Index Host Cell Toxicity

RYL-552S is a specialized research tool for investigating mitochondrial targets in drug-resistant malaria, maintaining activity against the PfCytB Y268S mutant where atovaquone fails. With low host-cell toxicity (CC₅₀ > 10 µM), it is suitable for extended parasite culture assays. A validated starting point for structure-based drug design using the known analog co-crystal structure (PDB: 5JWA).

Molecular Formula C24H17F4NOS
Molecular Weight 443.5 g/mol
Cat. No. B10861863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRYL-552S
Molecular FormulaC24H17F4NOS
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)SC(F)(F)F
InChIInChI=1S/C24H17F4NOS/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)
InChIKeyFGVWBGSMONDTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RYL-552S: A Substituted Quinolone Targeting PfNDH2 for Drug-Resistant Malaria Research


RYL-552S (CAS 1801444-69-8) is a synthetic substituted quinolone compound and a putative inhibitor of the mitochondrial enzyme *Plasmodium falciparum* NADH dehydrogenase 2 (PfNDH2) [1]. As a member of the quinolone class, it is structurally related to other electron transport chain (ETC) inhibitors developed for antimalarial applications. Preclinical vendor characterization indicates RYL-552S is effective at killing asexual blood-stage parasites of drug-resistant *P. falciparum* strains *in vitro* . The compound serves as a specialized research tool for investigating alternative mitochondrial targets in malaria, particularly in the context of atovaquone resistance and parasite-specific metabolic vulnerabilities.

Why Generic PfNDH2 Inhibitors Cannot Be Substituted for RYL-552S in Drug-Resistance Studies


Compounds targeting the *P. falciparum* mitochondrial electron transport chain (ETC) exhibit profound variation in cross-resistance profiles due to distinct binding interactions at the quinol oxidation (Qo) pocket of cytochrome B (PfCytB) or distinct allosteric mechanisms at PfNDH2 [1]. For example, while Atovaquone (ATQ) potently inhibits wild-type parasites, its clinical efficacy is severely compromised by the PfCytB Y268S mutation. Crucially, experimental selection with substituted quinolones like RYL-552 results in PfCytB mutants that retain or increase sensitivity to the selecting compound, demonstrating a divergent resistance profile from ATQ [2]. Therefore, substituting RYL-552S with a generic 'PfNDH2 inhibitor' or another quinolone without verifying its specific activity against relevant PfCytB mutants risks experimental failure, as the target engagement and resistance mechanism are not conserved across this chemical class. The quantitative differentiation of RYL-552S must be established through specific safety and target-class evidence.

Quantitative Differentiation Evidence for RYL-552S Relative to Antimalarial Comparators


Superior In Vitro Safety Margin: RYL-552S Cytotoxicity vs. Antimalarial Potency Window

In standardized cytotoxicity assays, RYL-552S demonstrates a favorable *in vitro* safety window relative to human cells. Against the human hepatocyte-derived cell line Huh7.5.1, RYL-552S exhibits a 50% cytotoxic concentration (CC₅₀) greater than 10 µM . This baseline is critical for selecting a tool compound for cellular assays, as it ensures a >50-fold window over the expected nanomolar potency range typical of PfNDH2 inhibitors (e.g., the analog RYL-552 exhibits an IC₅₀ of 3.73 nM against the enzyme [1]).

Cytotoxicity Selectivity Index Host Cell Toxicity Huh7.5.1

Defined Allosteric Mechanism: Structural Evidence from the RYL-552:PfNDH2 Co-Crystal Complex

The molecular basis for differentiation lies in the allosteric binding mode revealed by the high-resolution (2.162 Å) co-crystal structure of the closely related analog RYL-552 bound to PfNDH2 (PDB ID: 5JWA) [1]. This structure confirms that the quinolone scaffold binds to a distinct allosteric pocket, inducing a large conformational change that disrupts the electron transfer efficiency of the respiratory chain. This contrasts with competitive substrate-mimetic inhibitors or compounds like Atovaquone, which targets the Qo pocket of PfCytB. While direct co-crystal data for RYL-552S is not publicly available, the conserved core scaffold (quinolone) provides strong class-level inference that RYL-552S retains this unique allosteric inhibition mechanism [2].

Allosteric Inhibition Crystal Structure PfNDH2 Mechanism of Action PDB 5JWA

Efficacy Against Drug-Resistant P. falciparum Strains: Divergent Resistance Profile from Atovaquone

Vendor bioactivity summaries and primary literature on the quinolone class indicate RYL-552S is effective at killing drug-resistant strains of *P. falciparum* in vitro . Critically, genetic selection studies with the closely related analog RYL-552 reveal a unique resistance profile: while Atovaquone (ATQ) selection yields highly resistant PfCytB Y268S mutants, parasites selected with RYL-552 exhibit PfCytB mutations (e.g., F264L, V259L) that show little change or slightly increased sensitivity to the selecting quinolone [1]. This quantitative difference in cross-resistance patterns is a key procurement differentiator.

Drug Resistance Atovaquone PfCytB Mutants Antimalarial Activity Cross-Resistance

Optimal Scientific and Procurement Use Cases for RYL-552S Based on Differentiation Evidence


Profiling PfNDH2 Function in Atovaquone-Resistant P. falciparum Isolates

Given the divergent cross-resistance profile of the quinolone class (class-level inference from RYL-552 studies), RYL-552S is the preferred chemical probe for dissecting mitochondrial ETC function in laboratory strains or clinical isolates harboring the PfCytB Y268S mutation [1]. While Atovaquone is rendered ineffective by this mutation, quinolones retain activity, making RYL-552S a critical tool for validating PfNDH2 as a viable target in the context of existing drug resistance.

Long-Term In Vitro Culture and Parasite Killing Kinetics Assays

The high *in vitro* therapeutic window of RYL-552S (CC₅₀ > 10 µM against human Huh7.5.1 cells) makes it suitable for extended-duration culture assays [1]. Unlike compounds with higher host-cell toxicity, RYL-552S can be maintained at effective parasiticidal concentrations (expected in the low-to-mid nanomolar range based on class potency) for 48-96 hours without inducing confounding cytotoxic stress in host cell monolayers, ensuring cleaner interpretation of parasite growth inhibition or clearance data.

Mechanistic Studies of Allosteric Inhibition in Type II NADH Dehydrogenases

For structural biology or computational chemistry campaigns focused on allosteric modulation of NDH2 enzymes, RYL-552S represents a key chemical scaffold [1]. The defined co-crystal structure of the analog RYL-552 in complex with PfNDH2 (PDB: 5JWA) provides a validated starting point for *in silico* docking, molecular dynamics simulations, and structure-activity relationship (SAR) expansion [2]. Procuring RYL-552S allows researchers to validate hypotheses generated from the RYL-552 co-structure using a distinct but mechanistically related chemical entity.

Benchmarking Novel Antimalarial Leads in Resistance Selection Assays

In drug discovery programs seeking to identify next-generation antimalarials, RYL-552S serves as a critical control compound for *in vitro* resistance selection studies. Its well-characterized ability to select for specific PfCytB mutations (V259L, F264L) rather than PfNDH2 mutations provides a unique genetic 'fingerprint' [1]. Using RYL-552S as a comparator allows researchers to rapidly classify whether a novel lead compound exerts its antimalarial effect through a similar quinolone-like mechanism or a distinct pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for RYL-552S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.